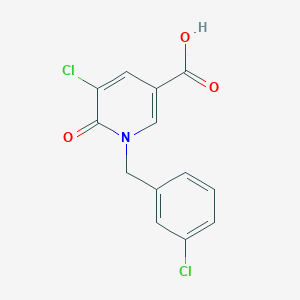

Acide 5-chloro-1-(3-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-Chloro-1-(3-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid" is a chemically synthesized molecule that appears to be related to various pyridinecarboxylic acid derivatives. These derivatives are of significant interest due to their potential biological activities, including antioxidant properties and cardiotonic activities. The papers provided discuss the synthesis and properties of related compounds, which can offer insights into the behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related pyridinecarboxylic acid derivatives involves various chemical reactions and starting materials. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the introduction of different substituents on the benzene ring and the formation of carbohydrazide derivatives with heterocyclic moieties . Another pathway to substituted 6-chloro-2-pyridinecarboxylic acid derivatives is described, involving the reaction of alcohols or amines with bicyclic lactones, followed by selective cleavage and elimination reactions . Additionally, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids is achieved through a three-component condensation involving 3-aminopyrroles .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyridine ring, which is a common scaffold for many biologically active molecules. The structure of one of the synthesized compounds, 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide, was confirmed using X-ray diffraction analysis, indicating the precision with which these molecules can be characterized .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives are complex and often involve multiple steps. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate in the production of a new insecticide, involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis . These reactions are carefully orchestrated to achieve the desired modifications on the pyridine ring and introduce functional groups that may confer biological activity.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-Chloro-1-(3-Chlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid" are not detailed in the provided papers, the properties of related compounds can be inferred. For instance, the antioxidant activity of certain derivatives was found to be higher than that of ascorbic acid, indicating a strong potential for scavenging free radicals . The cardiotonic activity of some pyridinecarboxylic acid derivatives was also evaluated, with certain compounds showing positive inotropic effects . These properties suggest that the compound may also exhibit significant biological activities, which could be explored in further studies.

Applications De Recherche Scientifique

Couplage de Suzuki–Miyaura

5-Cl-CBOPC: joue un rôle crucial dans la réaction de couplage croisé de Suzuki–Miyaura (SM), largement utilisée pour la formation de liaisons carbone-carbone. Voici pourquoi :

- Applications : Les chercheurs ont utilisé le 5-Cl-CBOPC dans divers scénarios de couplage SM, créant des liaisons carbone-carbone diverses .

Protodéboronation

- Rôle du 5-Cl-CBOPC : Les chercheurs ont étudié ses propriétés catalytiques de protodéboronation pour les esters boriques alkyliques 1°, 2° et 3° .

Activité pharmacologique

- 5-Cl-CBOPC et pharmacologie : Bien qu’il ne soit pas directement lié à l’AIA, le 5-Cl-CBOPC appartient à la famille des indoles. Son potentiel pharmacologique mérite d’être exploré .

Propriétés

IUPAC Name |

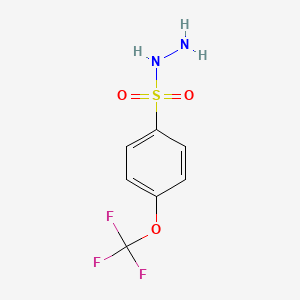

5-chloro-1-[(3-chlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-3-1-2-8(4-10)6-16-7-9(13(18)19)5-11(15)12(16)17/h1-5,7H,6H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLVKMJJANTOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2517081.png)

![5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}-2,3-dihydro-1H-indole](/img/structure/B2517082.png)

![1-(4-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2517088.png)

![2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-methylacetamide](/img/structure/B2517091.png)

![3-[(3,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)